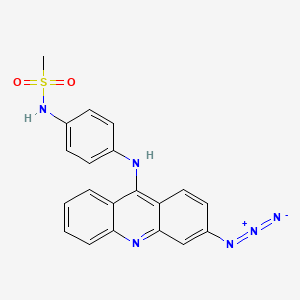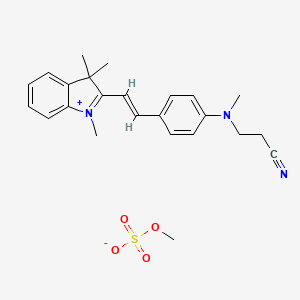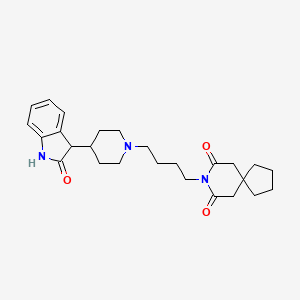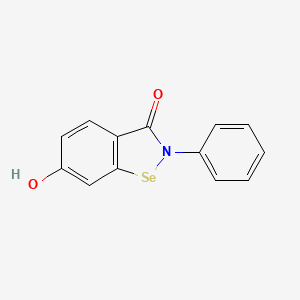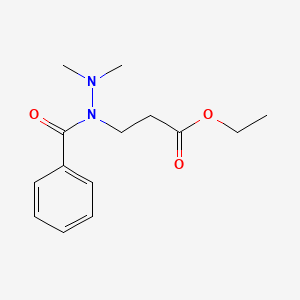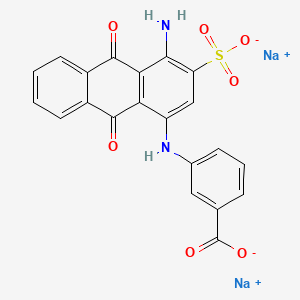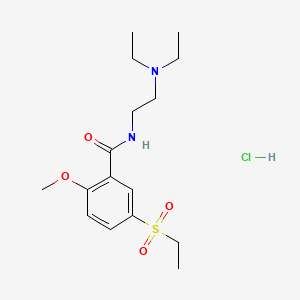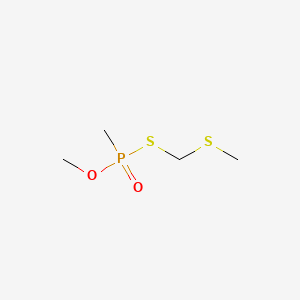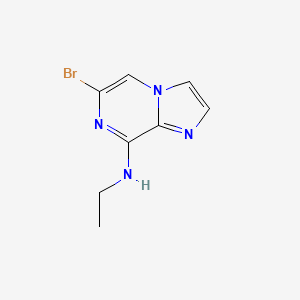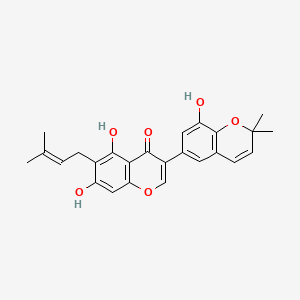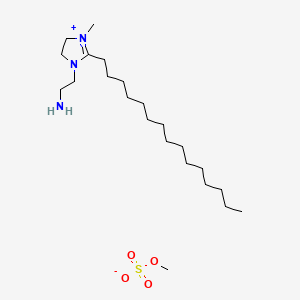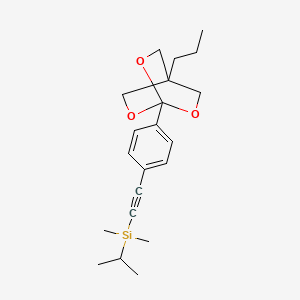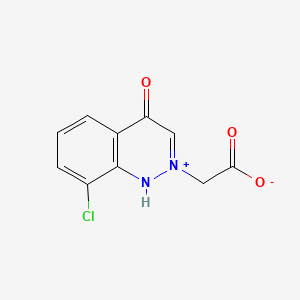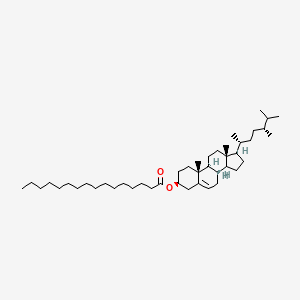
Campesteryl palmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Campesteryl palmitate: is a naturally occurring compound found in various plant sources. It is an ester formed from campesterol, a type of phytosterol, and palmitic acid, a common saturated fatty acid. This compound is known for its bioactive properties, including anti-inflammatory and cholesterol-lowering effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Campesteryl palmitate can be synthesized through esterification reactions. One common method involves the reaction of campesterol with palmitic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, this compound is often extracted from plant sources using solvents like ethyl acetate. The extract is then purified using column chromatography to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions: Campesteryl palmitate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidized derivatives.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield campesterol and palmitic acid.
Esterification and Transesterification: These reactions can be used to modify the ester group, forming different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Hydrolysis: Campesterol and palmitic acid.
Esterification: Various ester derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
Chemistry: Campesteryl palmitate is used as a model compound in studies involving esterification and transesterification reactions. It helps in understanding the behavior of ester compounds under different conditions .
Biology: In biological research, this compound is studied for its role in cell membrane structure and function. It is also investigated for its potential anti-inflammatory and antioxidant properties .
Medicine: Its anti-inflammatory properties make it a candidate for developing treatments for inflammatory diseases .
Industry: In the food industry, this compound is used as a functional ingredient in cholesterol-lowering products. It is also explored for its potential use in cosmetics due to its skin-beneficial properties .
Mecanismo De Acción
Campesteryl palmitate exerts its effects primarily through its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and function. This integration can influence various cellular processes, including signal transduction and lipid metabolism .
Molecular Targets and Pathways:
Cholesterol Metabolism: this compound can inhibit the absorption of dietary cholesterol, thereby lowering blood cholesterol levels.
Anti-inflammatory Pathways: It can modulate inflammatory responses by affecting the production of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
- Campesteryl ferulate
- Sitosteryl palmitate
- Stigmasteryl palmitate
Comparison: While all these compounds share a similar sterol backbone, their fatty acid or ferulate components differ. This difference can influence their bioactivity and applications. For instance, campesteryl ferulate has stronger antioxidant properties compared to campesteryl palmitate, while sitosteryl palmitate is more effective in lowering cholesterol levels .
Uniqueness: this compound is unique due to its balanced profile of anti-inflammatory and cholesterol-lowering effects.
Propiedades
Número CAS |
74240-46-3 |
|---|---|
Fórmula molecular |
C44H78O2 |
Peso molecular |
639.1 g/mol |
Nombre IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate |
InChI |
InChI=1S/C44H78O2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-42(45)46-37-28-30-43(6)36(32-37)24-25-38-40-27-26-39(44(40,7)31-29-41(38)43)35(5)23-22-34(4)33(2)3/h24,33-35,37-41H,8-23,25-32H2,1-7H3/t34-,35-,37+,38+,39-,40+,41+,43+,44-/m1/s1 |
Clave InChI |
BHGYUIZFHKUJAB-ZBGFAQEVSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CC[C@@H](C)C(C)C)C)C |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(C)C(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


